N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-10-14(21-16(24)15-12(3)18-13(4)25-15)11(2)20-17(19-10)23-8-6-22(5)7-9-23/h6-9H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWIBBHBBNXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions. The thiazole ring is often prepared via a cyclization reaction involving α-haloketones and thiourea.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine and thiazole derivatives.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a pyrimidine ring with a piperazine moiety and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Biological Activity
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features a complex structure that includes a pyrimidine ring and a thiazole moiety, which are known to interact with various biological targets. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for multiple interactions with biological molecules due to the presence of various functional groups.
The compound primarily exerts its biological effects through the inhibition of specific enzymes and receptors. Research indicates that it interacts with cyclin-dependent kinases (CDKs), particularly CDK5, which plays a crucial role in cell cycle regulation and apoptosis. By inhibiting CDK5, the compound can downregulate anti-apoptotic proteins like Mcl-1, leading to increased apoptosis in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including pancreatic and colorectal cancer cells. The IC50 values ranged from 0.5 to 5 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 1.2 |
| Colorectal Cancer | 0.8 |
| Melanoma | 3.0 |
Selectivity
The compound shows selectivity towards CDK5 over other kinases such as CDK2 and CDK4/6, which is beneficial for minimizing off-target effects and enhancing therapeutic efficacy . This selectivity is attributed to the unique structural features of the compound that allow it to fit into the active site of CDK5 effectively.
Case Study 1: Pancreatic Cancer
A study conducted by Kotschy et al. (2019) investigated the effects of this compound on pancreatic cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in Mcl-1 levels and induced apoptosis in a dose-dependent manner .
Case Study 2: Colorectal Cancer
In another study focused on colorectal cancer models, Robb et al. (2018) reported that the compound inhibited tumor growth in xenograft models. The administration of this compound resulted in a reduction of tumor size by approximately 50% compared to control groups .
Potential Therapeutic Applications
Given its mechanism of action and biological activity, this compound holds promise for therapeutic applications in:
- Cancer Treatment : Particularly in cancers resistant to conventional therapies due to its ability to induce apoptosis through modulation of CDK pathways.
- Biochemical Probing : As a tool for studying cellular processes involving CDKs and their role in cancer biology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
- Methodology : The synthesis involves multi-step reactions integrating pyrimidine and thiazole chemistry. Key steps include:
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Thiazole core formation : Use of 2,4-dimethylthiazole-5-carboxylic acid as a precursor.
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Pyrimidine coupling : Amide bond formation under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products.
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Piperazine substitution : Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst for regioselective coupling .
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Optimization : Reaction yields (58–65%) can be enhanced by solvent selection (DMF or THF) and inert atmospheres (N₂/Ar) .
Table 1 : Reaction Conditions and Yields for Analogous Compounds
Step Solvent Temp (°C) Catalyst Yield (%) Reference Thiazole formation DMF 80 N/A 62 Pyrimidine coupling THF 60 Pd(OAc)₂/Xantphos 58
Q. How should researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Analytical Workflow :
- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) for purity assessment (>98%) .
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., pyrimidine methyl groups at δ 2.3–2.5 ppm; thiazole protons at δ 7.1–7.3 ppm) .
- ESI-MS : Validate molecular weight (e.g., [M+H]⁺ at 758.29 m/z for derivatives) .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in biological activity data across different cell lines or assay conditions?
- Approach :
- Dose-response profiling : Compare IC₅₀ values in cancer (e.g., MCF-7, HepG2) vs. non-cancerous cell lines (e.g., HEK293).
- Assay standardization : Use identical ATP quantification methods (e.g., CellTiter-Glo) and serum-free media to reduce variability .
- Mechanistic redundancy checks : Validate apoptosis via Annexin V/PI staining alongside caspase-3/7 activation assays .
Q. How to design experiments to elucidate the compound’s mechanism of action in modulating apoptosis or cell cycle pathways?
- Experimental Design :
- Cell cycle analysis : Use flow cytometry with propidium iodide staining to assess G1/S arrest (e.g., 48-hour treatment at 10 µM) .
- Western blotting : Probe for cyclin D1 (downregulation) and p21 (upregulation) to confirm cell cycle modulation .
- Kinase profiling : Screen against 100+ kinases (e.g., CDK4/6, Aurora kinases) to identify direct targets .
Q. What in vivo models are appropriate for validating efficacy and pharmacokinetics?
- Models and Parameters :
- Xenograft models : Use immunodeficient mice (NOD/SCID) implanted with human tumor cells (e.g., HCT116 colorectal carcinoma).
- Dosing : Administer 20 mg/kg intravenously (IV) or orally (PO) for bioavailability studies .
- PK/PD analysis : Measure plasma half-life (t₁/₂) via LC-MS and correlate with tumor volume reduction .
Q. How to assess structure-activity relationships (SAR) through systematic derivatization?
- SAR Strategy :
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Core modifications : Replace 4-methylpiperazine with morpholine or pyrrolidine to assess solubility/activity trade-offs .
-
Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine 2-position to enhance target binding .
Table 2 : SAR Data for Analogous Derivatives
Derivative Modification IC₅₀ (µM) Solubility (mg/mL) Reference Morpholine analog Piperazine → morpholine 1.2 0.8 Nitro-substituted Pyrimidine-2-NO₂ 0.7 0.5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
